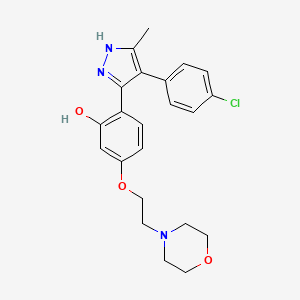
2-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol" is a complex organic molecule that appears to be related to a family of compounds with a pyrazole core structure. This family of compounds has been the subject of various studies due to their interesting chemical and physical properties, including luminescent properties and potential pharmaceutical applications.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including etherization, reduction, diazotization, and hydrolysis, as seen in the synthesis of 4-(2,4-dichlorophenoxy)phenol . The synthesis of pyrazole derivatives can be regiospecific, which means that the position at which a substituent is added to the pyrazole ring is specific and can significantly affect the properties of the final compound . The synthesis process is typically followed by characterization techniques such as TLC, IR, and NMR to confirm the structure of the synthesized compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized by X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal . For instance, the benzene ring system can be planar and form specific dihedral angles with the pyrazole rings, influencing the overall geometry of the molecule . Density functional theory (DFT) calculations, including B3LYP/6-31G(d,p) level, are used to optimize the molecular structure and are consistent with experimental data .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be studied through various computational methods, including natural bond orbital (NBO) analysis, which helps in understanding the intramolecular charge transfer . Additionally, molecular docking studies can predict the biological effects of these compounds by simulating their interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as luminescent properties, are of particular interest. The luminescent property of a related compound has been investigated, suggesting potential applications in materials science . The vibrational spectra and fundamental vibrations of these molecules can be assigned based on potential energy distribution (PED) of the vibrational modes, providing insights into the molecular vibrations and their corresponding energy levels .
Propriétés
IUPAC Name |
2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-morpholin-4-ylethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-15-21(16-2-4-17(23)5-3-16)22(25-24-15)19-7-6-18(14-20(19)27)29-13-10-26-8-11-28-12-9-26/h2-7,14,27H,8-13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNGPGLEEKDEHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCOCC3)O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

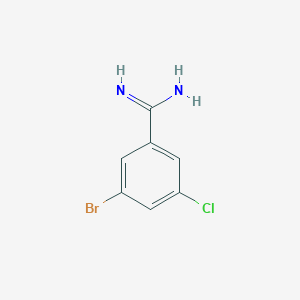


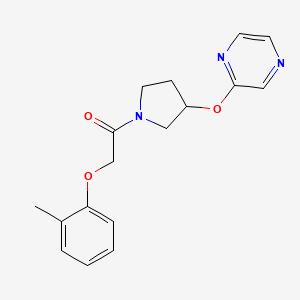

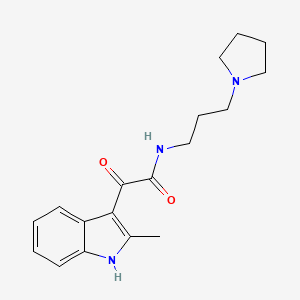
![(Z)-2-Cyano-3-(furan-2-yl)-N-[2-(2-methoxyphenoxy)propyl]prop-2-enamide](/img/structure/B3001308.png)

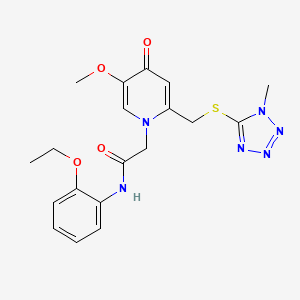

![Ethyl 4-[[4-[4-[(4-ethoxycarbonylphenyl)carbamoylamino]-3-methoxyphenyl]-2-methoxyphenyl]carbamoylamino]benzoate](/img/structure/B3001313.png)
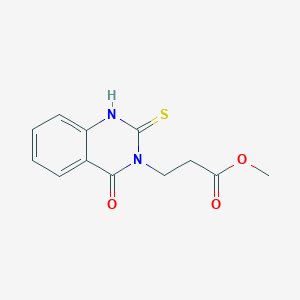
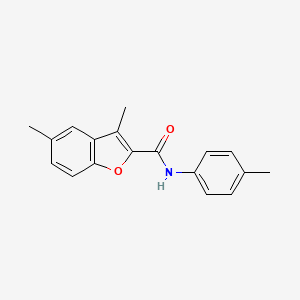
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclohexyloxalamide](/img/structure/B3001318.png)